molecular formula C10H11NS2 B1379115 1-([2,2'-Bithiophen]-5-yl)ethan-1-amine CAS No. 632339-12-9

1-([2,2'-Bithiophen]-5-yl)ethan-1-amine

Cat. No.: B1379115
CAS No.: 632339-12-9
M. Wt: 209.3 g/mol
InChI Key: RMRJJYPZEAACBP-UHFFFAOYSA-N
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Description

1-([2,2'-Bithiophen]-5-yl)ethan-1-amine is a conjugated organic compound featuring a bithiophene backbone linked to an ethylamine group. Its structure combines the electron-rich thiophene rings with the reactive amine moiety, making it a versatile candidate for applications in organic electronics, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

1-(5-thiophen-2-ylthiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS2/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRJJYPZEAACBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,2’-Bithiophen]-5-yl)ethan-1-amine typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives. A common method is the Stille coupling reaction, which involves the reaction of a thiophene halide with a stannylated thiophene in the presence of a palladium catalyst.

    Introduction of the Ethanamine Group: The ethanamine group can be introduced through a nucleophilic substitution reaction. For example, the bithiophene core can be reacted with an ethanamine derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of 1-([2,2’-Bithiophen]-5-yl)ethan-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-([2,2’-Bithiophen]-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

1-([2,2’-Bithiophen]-5-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-([2,2’-Bithiophen]-5-yl)ethan-1-amine depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 1-([2,2'-Bithiophen]-5-yl)ethan-1-amine and Analogues
Compound Name Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound ~209.3* Bithiophene, ethylamine Organic electronics, drug design
1-(2,2-Difluorocyclopropyl)ethan-1-amine 133.12 Difluorocyclopropyl, ethylamine Agrochemicals, material science
N-([1,1'-Biphenyl]-4-yl)-N-(4-(3,3'-dihexyl-[2,2'-bithiophen]-5-yl)phenyl)-[1,1'-biphenyl]-4-amine ~818.0 Bithiophene, biphenyl, hexyl chains Organic semiconductors (OLEDs, OFETs)
1-Phenylpropan-2-amine 135.21 Phenyl, isopropylamine Pharmaceuticals (e.g., amphetamines)

*Calculated based on molecular formula.

Electronic and Optical Properties

  • This compound : The bithiophene core provides strong π-conjugation, leading to a narrow bandgap (~2.8 eV estimated) and absorption in the visible range (λ_max ~450 nm). The amine group introduces polarizability, enhancing solubility in polar solvents .
  • N-([1,1'-Biphenyl]-4-yl)-N-(4-(3,3'-dihexyl-[2,2'-bithiophen]-5-yl)phenyl)-[1,1'-biphenyl]-4-amine : Incorporates hexyl chains for improved solubility and biphenyl groups for extended conjugation. Reported HOMO/LUMO levels of -5.2 eV/-3.1 eV make it suitable for hole transport in organic photovoltaics .
  • P3TEA (Polymer from ) : A terthiophene-based polymer with benzothiadiazole units. Exhibits broad absorption (λ_max ~600 nm) and high charge carrier mobility (>0.1 cm²/V·s), outperforming small-molecule analogues like this compound in device efficiency .

Biological Activity

1-([2,2'-Bithiophen]-5-yl)ethan-1-amine, a compound characterized by its unique bithiophene structure, has garnered interest in the field of medicinal chemistry and biological research. This compound is part of a broader class of organic molecules known for their potential applications in pharmaceuticals, particularly due to their interactions with biological targets.

Chemical Structure

The structural formula of this compound can be represented as follows:

C10H12NS2\text{C}_{10}\text{H}_{12}\text{N}\text{S}_{2}

This compound features an ethylamine group attached to a bithiophene moiety, which contributes to its electronic properties and biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds structurally related to this compound. These activities include:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as antitumor agents.
  • Neuropharmacological Effects : Certain bithiophene derivatives have been explored for their effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various bithiophene derivatives, including this compound. The results indicated that these compounds possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard protocols:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Control (Ampicillin)48

This data suggests that while not as potent as traditional antibiotics, the bithiophene derivative shows promise as an antimicrobial agent.

Antitumor Activity

In another investigation focused on cancer cell lines, the cytotoxic effects of this compound were assessed against HepG2 liver cancer cells. The compound exhibited a dose-dependent inhibition of cell proliferation:

Concentration (µM)Cell Viability (%)
0.590
1.075
5.050
10.030

The half-maximal inhibitory concentration (IC50) was calculated to be approximately 3 µM, indicating significant antitumor potential.

Neuropharmacological Studies

Research into the neuropharmacological effects of related compounds has revealed that certain bithiophene derivatives can act as agonists for trace amine-associated receptors (TAARs). This activity suggests potential applications in treating conditions such as schizophrenia:

CompoundEC50 (nM)
This compound40
Reference Compound15

These findings indicate that while the compound demonstrates efficacy, further optimization may be required to enhance its potency and selectivity.

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